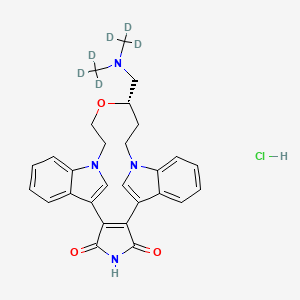

Ruboxistaurin-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ruboxistaurin-d6 Hydrochloride is a deuterium-labeled derivative of Ruboxistaurin Hydrochloride. Ruboxistaurin is an orally active, selective inhibitor of protein kinase C beta, which plays a significant role in various cellular processes, including cell differentiation, proliferation, and apoptosis . The deuterium labeling in this compound is primarily used for pharmacokinetic studies to understand the drug’s behavior in biological systems .

Mecanismo De Acción

Target of Action

Ruboxistaurin-d6 Hydrochloride is a deuterium-labeled form of Ruboxistaurin Hydrochloride . The primary target of this compound is Protein Kinase C beta (PKCβ) . PKCβ is an enzyme that plays a crucial role in several signal transduction pathways and is involved in the regulation of various cellular functions, including cell growth, differentiation, and apoptosis .

Mode of Action

This compound acts as a selective inhibitor of PKCβ . It exhibits ATP-dependent competitive inhibition of PKCβ . The inhibition constants (Ki) for PKCβ is 2 nM . This means that this compound competes with ATP for binding to PKCβ, thereby preventing the phosphorylation and activation of this enzyme .

Biochemical Pathways

PKCβ is involved in numerous cellular processes and signaling pathways, including those related to inflammation, cell growth, and apoptosis .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The exact Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, as well as their impact on its bioavailability, remain to be determined.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of PKCβ. By inhibiting this enzyme, this compound could potentially modulate various cellular processes controlled by PKCβ, such as cell growth, differentiation, and apoptosis .

Análisis Bioquímico

Biochemical Properties

Ruboxistaurin-d6 Hydrochloride exhibits ATP-dependent competitive inhibition of PKC beta I, with an IC50 of 4.7 nM . It also inhibits PKC beta II with an IC50 of 5.9 nM . This interaction with PKC beta enzymes suggests that this compound plays a significant role in biochemical reactions involving these enzymes.

Cellular Effects

This compound, like its parent compound Ruboxistaurin, has been shown to have effects on various types of cells. For instance, it has been reported to suppress glucose-induced adhesion of human monocytes to endothelial cells in vitro

Molecular Mechanism

The molecular mechanism of this compound is primarily through its inhibition of PKC beta enzymes. By competitively inhibiting these enzymes, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Métodos De Preparación

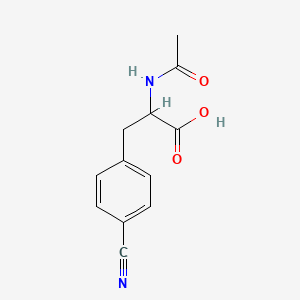

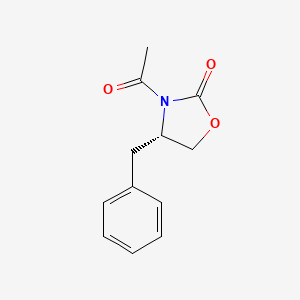

The synthesis of Ruboxistaurin-d6 Hydrochloride involves several steps:

Preparation of L-2-deoxyribose 1-cyano-3,4-dibenzoate: This is achieved through a series of protection and deprotection steps.

Deprotection to 1-cyano L-2-deoxyribose: This step involves removing protective groups to yield the desired intermediate.

Oxidative cleaving to (S)-4-hydroxy-2-(2-hydroxy-ethoxy)-butyronitrile: This step involves oxidative cleavage to form the intermediate.

Transformation to methanesulfonic acid (S)-3-cyano-3-(2-methanesulfonyloxyethoxy)-propyl ester: This involves the transformation of the intermediate to the ester form.

Coupling with 1-substituted-3,4-bis(3-indolyl)maleimide: This step leads to the formation of the core structure of Ruboxistaurin.

Methylation and deprotection: The final steps involve methylation of the amino group and deprotection to yield Ruboxistaurin.

Análisis De Reacciones Químicas

Ruboxistaurin-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Ruboxistaurin-d6 Hydrochloride has several scientific research applications:

Chemistry: Used as a tracer in pharmacokinetic studies to understand the drug’s behavior in biological systems.

Biology: Investigated for its role in inhibiting protein kinase C beta, which is involved in various cellular processes.

Industry: Utilized in the development of new therapeutic agents targeting protein kinase C beta.

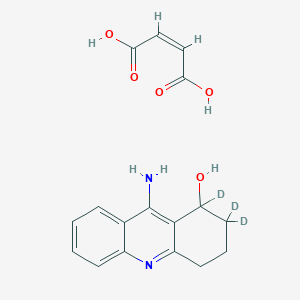

Comparación Con Compuestos Similares

Ruboxistaurin-d6 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Ruboxistaurin Hydrochloride: The non-deuterated form of this compound.

Staurosporine: A natural product from which Ruboxistaurin is derived.

Bisindolylmaleimide I: Another inhibitor of protein kinase C with a similar structure

This compound stands out due to its enhanced stability and suitability for detailed pharmacokinetic studies, making it a valuable tool in scientific research.

Propiedades

IUPAC Name |

(18S)-18-[[bis(trideuteriomethyl)amino]methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQIEYDJYFVLPO-DOVGNSRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)

![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)